molecular formula C10H19NO2 B13491670 2,2-Dimethoxy-6-azaspiro[3.5]nonane

2,2-Dimethoxy-6-azaspiro[3.5]nonane

Cat. No.: B13491670
M. Wt: 185.26 g/mol
InChI Key: UVXOHTUNZKFEPM-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-6-azaspiro[3.5]nonane: is a spirocyclic compound characterized by a unique structural arrangement. It is a spirocyclic lactam with a molecular formula of C10H19NO3 and a molecular weight of 201.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-6-azaspiro[3.5]nonane involves multiple steps. One common method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another approach involves the ring-closure of 2,2’-(oxetane-3,3-diyl)bis(ethan-1-ol) through a multi-step synthesis beginning with a Wittig reaction on 3-oxetanone .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-6-azaspiro[3.5]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and azaspiro moieties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles .

Scientific Research Applications

Chemistry: 2,2-Dimethoxy-6-azaspiro[3.5]nonane is used as an intermediate in the synthesis of complex molecules and materials. It has been utilized in the development of novel chemical entities with potential biological activities.

Biology: In biological research, this compound has shown promise in the development of therapeutic agents. For instance, derivatives of azaspiro compounds have been explored for their anticonvulsant activity.

Medicine: The unique structural arrangement of this compound makes it a valuable scaffold for drug discovery.

Industry: In industrial applications, azaspiro compounds have been used as intermediates in the synthesis of multifunctional materials. They have also shown utility in environmental applications, such as corrosion inhibition.

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2,2-Dimethoxy-7-azaspiro[3.5]nonane

Uniqueness: 2,2-Dimethoxy-6-azaspiro[3.5]nonane is unique due to its specific structural arrangement and functional groups. Compared to similar compounds like 2-Oxa-6-azaspiro[3.3]heptane and 2-Oxa-7-azaspiro[3.5]nonane, it offers distinct advantages in terms of metabolic robustness and hydrogen bonding capacity . These properties make it a valuable scaffold for drug discovery and other scientific research applications.

Biological Activity

2,2-Dimethoxy-6-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C10_{10}H19_{19}NO2_2
  • Molecular Weight : 185.3 g/mol
  • CAS Number : 2386317-46-8
PropertyValue
Molecular FormulaC10_{10}H19_{19}NO2_2
Molecular Weight185.3 g/mol
Purity95%
Origin of ProductUnited States

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to bind to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often over-expressed in various cancer cell lines. This interaction may inhibit the enzyme's activity, leading to reduced proliferation of cancer cells and potential therapeutic effects against tumors .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Its ability to modulate enzyme activity suggests potential use in cancer therapies, particularly for types of cancer that exhibit high levels of NQO1 expression.

Comparative Analysis with Similar Compounds

A comparison with other spirocyclic compounds reveals that while many share structural features, the unique substitution pattern of this compound may confer distinct biological properties.

CompoundBiological Activity
2-Oxa-6-azaspiro[3.3]heptaneAnticonvulsant
7-Azaspiro[3.5]nonane derivativesGPR119 agonists
This compoundPotential anticancer agent

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of azaspiro compounds could inhibit the growth of various cancer cell lines through enzyme modulation mechanisms similar to those proposed for this compound .
  • Neuropharmacological Research : Investigations into related azaspiro compounds have shown promise in treating neurological disorders, suggesting that this compound may also possess similar therapeutic potential in this area.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2,2-dimethoxy-6-azaspiro[3.5]nonane

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)6-9(7-10)4-3-5-11-8-9/h11H,3-8H2,1-2H3

InChI Key

UVXOHTUNZKFEPM-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)CCCNC2)OC

Origin of Product

United States

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